

# The Role of Relamorelin Acetate in Chronic Constipation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Relamorelin acetate |           |
| Cat. No.:            | B12427956           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analog that has demonstrated significant prokinetic effects on the gastrointestinal (GI) tract. As a potent and selective agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), Relamorelin has been investigated as a therapeutic agent for motility disorders, including chronic constipation. Clinical studies have shown its ability to accelerate colonic transit and increase the frequency of spontaneous bowel movements in patients with chronic constipation, positioning it as a promising candidate in a therapeutic landscape with significant unmet needs. This technical guide provides a comprehensive overview of the mechanism of action, clinical trial data, and experimental protocols related to the study of **Relamorelin acetate** in chronic constipation.

### **Introduction to Relamorelin Acetate**

Relamorelin is a synthetic analog of ghrelin, an endogenous peptide hormone primarily secreted by the stomach.[1] Unlike native ghrelin, which has a short plasma half-life, Relamorelin was designed for enhanced stability and a longer duration of action.[1] It binds to the GHS-R1a with an affinity approximately three times higher than that of native ghrelin.[1] The activation of this receptor is the primary mechanism through which Relamorelin exerts its prokinetic effects throughout the GI tract.[1]



### **Mechanism of Action**

Relamorelin's prokinetic activity stems from its agonistic effect on the GHS-R1a, which is expressed in various tissues, including the colon.[2][3] The binding of Relamorelin to GHS-R1a on enteric neurons and potentially on vagal afferents is believed to initiate a signaling cascade that enhances colonic motility.[1]

## **Signaling Pathway**

The activation of the GHS-R1a by Relamorelin is thought to primarily occur through the  $G\alpha q/11$  signaling pathway. This cascade involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key event in promoting neuronal signaling and smooth muscle contraction, ultimately leading to increased colonic motility.



Click to download full resolution via product page

Relamorelin's intracellular signaling cascade.

## **Clinical Efficacy in Chronic Constipation**

The primary evidence for Relamorelin's efficacy in chronic constipation comes from a Phase IIa, randomized, double-blind, placebo-controlled trial (NCT01781104).[2][4] This study demonstrated that Relamorelin significantly improves key symptoms and objective measures of constipation.[2]

### **Efficacy Data**



The following table summarizes the key efficacy endpoints from the Phase IIa trial. While specific mean change values with confidence intervals are not publicly available, the statistical significance indicates a clear therapeutic effect.

| Endpoint                                | Relamorelin<br>(100 μ g/day ) | Placebo | p-value | Citation |
|-----------------------------------------|-------------------------------|---------|---------|----------|
| Spontaneous Bowel Movements (SBMs)/week | Increased                     | -       | <0.001  | [2]      |
| Time to First Bowel Movement            | Accelerated                   | -       | 0.004   | [2]      |
| Colonic Transit at 32 hours             | Accelerated                   | -       | 0.040   | [2]      |
| Colonic Transit at<br>48 hours          | Accelerated                   | -       | 0.017   | [2]      |
| Gastric Emptying<br>Half-Time           | Accelerated                   | -       | 0.027   | [2]      |
| Small-Bowel<br>Transit                  | Accelerated                   | -       | 0.051   | [2]      |
| Stool Form<br>(Bristol Stool<br>Scale)  | No significant<br>effect      | -       | -       | [2]      |

Note: The table reflects the statistical significance of the change from baseline for Relamorelin compared to placebo. Detailed quantitative data on mean changes and confidence intervals would be available in the full clinical study report.

## Safety and Tolerability

Relamorelin was generally well-tolerated in the Phase IIa chronic constipation study. The most common treatment-emergent adverse events are listed below.



| Adverse Event      | Relamorelin   | Placebo       | Citation |
|--------------------|---------------|---------------|----------|
| Increased Appetite | More frequent | Less frequent | [2]      |
| Fatigue            | Reported      | Not specified | [2]      |
| Headache           | Reported      | Not specified | [2]      |

Note: A detailed frequency table with percentages for each adverse event is not publicly available. The listed events were reported as being associated with Relamorelin treatment.

# **Experimental Protocols Phase IIa Clinical Trial (NCT01781104) Methodology**

This section details the experimental design of the key clinical trial investigating Relamorelin for chronic constipation.[2][4][5]

- Study Design: A randomized (1:1), double-blind, parallel-group, placebo-controlled trial.
- Patient Population: 48 female patients with chronic constipation who fulfilled the Rome III criteria and had four or fewer spontaneous bowel movements per week.[2] The mean age was 40.6 years, and the mean BMI was 25.7 kg/m<sup>2</sup>.[2]
  - Key Inclusion Criteria:
    - Fulfillment of Rome III criteria for functional constipation.[2]
    - ≤ 4 spontaneous bowel movements per week during a 14-day baseline phase.[4]
  - Key Exclusion Criteria:
    - Secondary causes of constipation (e.g., neurological diseases like Parkinsonism, metabolic diseases).[5]
    - Structural diseases of the GI system.[5]
- Treatment Regimen:

### Foundational & Exploratory





- 14-day single-blind placebo run-in period.[4]
- $\circ~$  Randomization to either Relamorelin (100  $\mu$  g/day , administered subcutaneously) or placebo for 14 days.[2]
- Outcome Measures:
  - Primary Clinical Endpoint: Stool consistency based on the Bristol Stool Scale.[4]
  - Primary Pharmacodynamic Endpoint: Colonic transit.[4]
  - Secondary Endpoints: Number of SBMs per week, number of complete SBMs, ease of passage, and time to first bowel movement.[4]
- Transit Measurement: Gastric emptying, small-bowel transit, and colonic transit were
  measured during the last two days of the treatment period.[2] The specific method for colonic
  transit measurement was likely scintigraphy or the use of radio-opaque markers, which are
  standard methods.
  - Scintigraphy: Involves ingestion of a radiolabeled meal, followed by imaging at specific time points (e.g., 24 and 48 hours) to track the movement of the isotope through the colon.
     The geometric center of the isotope distribution is calculated to quantify transit.
  - Radio-opaque Markers: Patients ingest a capsule containing a known number of markers, and abdominal X-rays are taken at later time points (e.g., day 5) to count the number of retained markers.





Click to download full resolution via product page

Phase IIa clinical trial workflow for Relamorelin.

## **Logical Relationships and Future Directions**

The studies on Relamorelin in chronic constipation have established a clear logical pathway from its molecular action to clinical benefit.





Click to download full resolution via product page

Logical flow from mechanism to clinical outcome.

The promising results from Phase II studies underscore the potential of Relamorelin as a novel treatment for chronic constipation. Future research should focus on larger, long-term Phase III trials to further establish its efficacy and safety profile in a broader patient population. Additionally, studies exploring different dosing regimens and its potential utility in other functional GI disorders characterized by hypomotility are warranted.

### Conclusion

Relamorelin acetate represents a targeted therapeutic approach for chronic constipation, acting through the ghrelin receptor system to enhance colonic motility. The available clinical data demonstrates its potential to significantly improve bowel function and accelerate colonic transit. With a well-defined mechanism of action and a favorable safety profile in early studies, Relamorelin holds promise as a valuable addition to the pharmacological armamentarium for managing chronic constipation. Further clinical development will be crucial in fully defining its role in clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation
   Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]







 To cite this document: BenchChem. [The Role of Relamorelin Acetate in Chronic Constipation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427956#the-role-of-relamorelin-acetate-in-chronic-constipation-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com